
Fenofibrat
Übersicht
Beschreibung
Fenofibrate is a fibric acid derivative used in conjunction with a proper diet to reduce and treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .
Synthesis Analysis
A novel process for the synthesis of fenofibrate includes reacting a metal salt of fenofibric acid with an isopropyl halide, in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate . This process can be used on an industrial scale and makes it possible to obtain a fenofibrate of a quality in accordance with the Pharmacopoeia without the need for purification by recrystallization .Molecular Structure Analysis
The molecular structure of fenofibrate has been studied using techniques such as Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) .Chemical Reactions Analysis
Fenofibrate has been studied in the context of cocrystallization with benzoic acid to improve its aqueous solubility and dissolution rate . The drug and coformer were cocrystallized using the solvent drop grinding method .Physical And Chemical Properties Analysis
Fenofibrate has been studied for its physical and chemical properties, particularly in the context of cocrystallization with benzoic acid . The thermogram of the physical mixture of the drug and coformer shows a sharp peak at 85.60 °C, indicating a physicochemical interaction .Wissenschaftliche Forschungsanwendungen
Management des metabolischen Syndroms
Fenofibrat ist wirksam bei der Behandlung von Dyslipidämie, insbesondere bei Patienten mit metabolischem Syndrom und erhöhten Triglyceridspiegeln. Es wurde gezeigt, dass es das Lipidprofil verbessert und wird häufig in klinischen Umgebungen eingesetzt, um seine Wirksamkeit und Sicherheit zu beurteilen .
Krebsforschung
Als Agonist des Peroxisom-Proliferator-aktivierten Rezeptors alpha (PPARα) wurde this compound auf seine potenzielle Rolle bei der Förderung und Progression von Krebs untersucht. Es kann den Stoffwechsel von Krebszellen beeinflussen, was therapeutische Auswirkungen haben könnte .
Verbesserung der Fettsäureoxidation
Hohe Dosen von this compound können die Expression von Regulatoren und Enzymen im Zusammenhang mit der Fettsäureoxidation stimulieren. Diese Anwendung ist in der Forschung über Stoffwechselprozesse und -erkrankungen von Bedeutung .
Arzneimittel-Abgabesysteme
This compound wurde bei der Entwicklung innovativer Arzneimittel-Abgabesysteme eingesetzt, wie z. B. Tabletten mit unlöslichen Arzneimittel-Abgabe-Mikroteilchen (IDD-P). Diese Systeme zielen darauf ab, die Arzneimittelaufnahme zu verbessern, indem sie die Wiederaggregation verhindern und die erweiterte Arzneimitteloberfläche erhalten .
Diabetesforschung
Die Wirkung von this compound auf K_ATP-Kanäle in Pankreaszellen wurde untersucht, was für die Diabetesforschung relevant ist. This compound kann die Insulinsekretion und den Glukosestoffwechsel beeinflussen .
Pharmazeutische Formulierung
Forschungen zur Herstellung und Charakterisierung von this compound-Mikroteilchen mit oberflächenaktiven Additiven wurden durchgeführt. Dabei werden superkritisch-flüssigkeitsgestützte Sprühtrocknungsverfahren für die pharmazeutische Formulierung eingesetzt .
Wirkmechanismus
Fenofibrate is a lipid-regulating drug that is widely used to lower blood lipids, particularly in conditions like hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Target of Action
Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .
Mode of Action
Fenofibrate acts as a PPARα agonist . It binds to PPARα, activating it and inducing the synthesis of apoproteins A-I and A-II . This interaction leads to alterations in lipid metabolism, which can help manage conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Biochemical Pathways
Fenofibrate’s activation of PPARα affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This process reduces oxidative stress damage and lipid accumulation in the liver . Fenofibrate also influences the gut microbiota, affecting pathways related to the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .
Pharmacokinetics
The pharmacokinetics of fenofibrate involve its absorption, distribution, metabolism, and excretion (ADME). Fenofibrate is administered orally and is known to produce substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . .
Result of Action
The molecular and cellular effects of fenofibrate’s action are significant. It reduces serum lipid levels in hyperlipidemia patients . It also upregulates the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation of the liver . Furthermore, fenofibrate has been shown to decrease the expression of certain genes related to inflammation and stress, such as tumor necrosis factor-α (TNF-α) and C-reactive protein (CRP) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fenofibrate. For instance, a high-fat diet can affect the gut microbiota, which in turn can influence the effectiveness of fenofibrate . Additionally, fenofibrate’s efficacy can vary depending on the presence of other diseases or conditions .
Safety and Hazards
Fenofibrate may cause damage to organs through prolonged or repeated exposure . It may also cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54419-31-7, 123612-42-0, 123612-43-1 | |
| Record name | Fenirofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIROFIBRATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine Sulfate](/img/structure/B1672425.png)
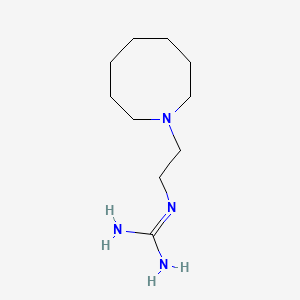
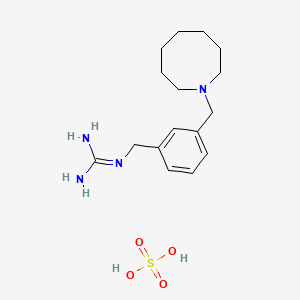

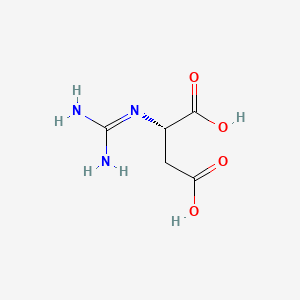
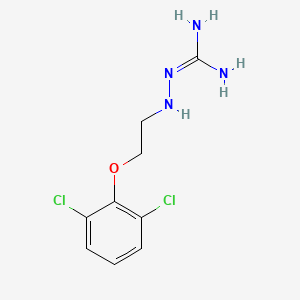

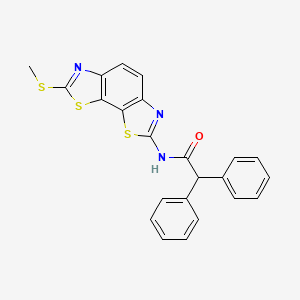
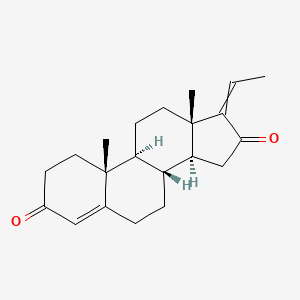

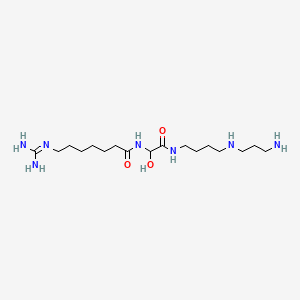
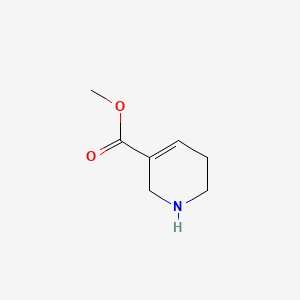
![1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B1672444.png)
